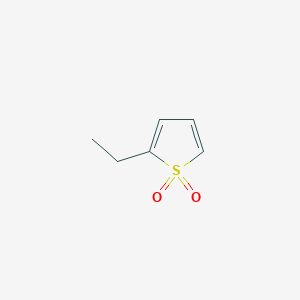
Thiophene, 2-ethyl-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 2-ethyl-, 1,1-dioxide is a heterocyclic organic compound that belongs to the thiophene family. Thiophenes are characterized by a five-membered ring containing one sulfur atom. The 2-ethyl substitution and the 1,1-dioxide functional group make this compound unique. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophene, 2-ethyl-, 1,1-dioxide can be synthesized through the oxidation of 2-ethylthiophene. Common oxidizing agents used for this transformation include m-chloroperbenzoic acid (m-CPBA) and dimethyldioxirane (DMD) at low temperatures . The reaction typically involves the addition of the oxidizing agent to a solution of 2-ethylthiophene in an appropriate solvent, followed by stirring at a controlled temperature.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur . The process is optimized for high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2-ethyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide back to the parent thiophene.
Substitution: Electrophilic substitution reactions are common, where the sulfur atom can be targeted for functionalization.
Common Reagents and Conditions
Oxidation: m-CPBA, DMD
Reduction: Hydrogenation using transition metal catalysts
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Parent thiophene
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
Thiophene, 2-ethyl-, 1,1-dioxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of thiophene, 2-ethyl-, 1,1-dioxide involves its interaction with molecular targets through its electron-accepting properties. The compound can participate in cycloaddition reactions, forming stable adducts with various dienophiles. In biological systems, it may interact with enzymes and receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- Thiophene, 2-methyl-, 1,1-dioxide
- Thiophene, 2-ethyl-, 1-oxide
- Benzothiophene, 1,1-dioxide
Uniqueness
Thiophene, 2-ethyl-, 1,1-dioxide is unique due to its specific substitution pattern and the presence of the 1,1-dioxide functional group. This combination imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .
Biological Activity
Thiophene derivatives, including Thiophene, 2-ethyl-, 1,1-dioxide , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a five-membered aromatic ring containing sulfur and oxygen atoms. The presence of the 1,1-dioxide functionality significantly alters its chemical reactivity and biological interactions.
Anticancer Properties
Research indicates that thiophene derivatives exhibit strong cytotoxic effects against various cancer cell lines. For instance, derivatives related to thiophene, such as benzo[b]thiophenesulphonamide 1,1-dioxide, demonstrated notable cytotoxicity against six human tumor cell lines, including K-562 (leukemia) and HeLa (cervical cancer) cells. The mechanism involves the inhibition of tNOX activity, which is dependent on the redox state of the enzyme .
Antimicrobial Activity
Thiophene compounds have been shown to possess antimicrobial properties. A study highlighted that certain thiophene-based hybrids exhibited significant inhibitory effects against both bacterial and fungal strains. This activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes within the pathogens .
Anti-inflammatory Effects
Thiophene derivatives also display anti-inflammatory properties. Compounds containing thiophene rings have been reported to inhibit cyclooxygenase enzymes (COXs), which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins . These findings suggest potential applications in treating inflammatory diseases.
The biological activity of thiophene derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiophene compounds inhibit specific enzymes involved in cancer proliferation and inflammation. For instance, the inhibition of COXs leads to reduced synthesis of pro-inflammatory mediators.
- Cytotoxicity through Reactive Oxygen Species (ROS) : Some thiophene derivatives induce oxidative stress in cancer cells, leading to apoptosis. This is particularly evident in compounds that interact with thiol groups in proteins .
- Antimicrobial Mechanisms : The disruption of microbial cell membranes and inhibition of key metabolic pathways contribute to the antimicrobial efficacy observed in various studies .
Case Studies and Research Findings
Properties
CAS No. |
101043-44-1 |
|---|---|
Molecular Formula |
C6H8O2S |
Molecular Weight |
144.19 g/mol |
IUPAC Name |
2-ethylthiophene 1,1-dioxide |
InChI |
InChI=1S/C6H8O2S/c1-2-6-4-3-5-9(6,7)8/h3-5H,2H2,1H3 |
InChI Key |
JVIWTQDFTQIMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















